1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole 1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1458593-53-7
VCID: VC4677950
InChI: InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3
SMILES: CC1=C(N(N=C1)CCF)[N+](=O)[O-]
Molecular Formula: C6H8FN3O2
Molecular Weight: 173.147

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole

CAS No.: 1458593-53-7

Cat. No.: VC4677950

Molecular Formula: C6H8FN3O2

Molecular Weight: 173.147

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-4-methyl-5-nitro-1H-pyrazole - 1458593-53-7

Specification

CAS No. 1458593-53-7
Molecular Formula C6H8FN3O2
Molecular Weight 173.147
IUPAC Name 1-(2-fluoroethyl)-4-methyl-5-nitropyrazole
Standard InChI InChI=1S/C6H8FN3O2/c1-5-4-8-9(3-2-7)6(5)10(11)12/h4H,2-3H2,1H3
Standard InChI Key PDMQNHZFMMUXDQ-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1)CCF)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, 1-(2-fluoroethyl)-4-methyl-5-nitropyrazole, reflects its substitution pattern: a fluorine atom on the ethyl side chain, a methyl group at position 4, and a nitro group at position 5 of the pyrazole ring . Key properties include:

PropertyValueSource
Molecular FormulaC6H8FN3O2\text{C}_6\text{H}_8\text{FN}_3\text{O}_2
Molecular Weight173.15 g/mol
Canonical SMILESCC1=C(N(N=C1)CCF)[N+](=O)[O-]
InChI KeyPDMQNHZFMMUXDQ-UHFFFAOYSA-N

The nitro group at position 5 enhances electrophilic reactivity, while the fluorine atom improves metabolic stability—a critical feature in drug design .

Synthesis and Manufacturing

Industrial Production

BOC Sciences and MolCore produce the compound at ≥97% purity using optimized routes. A representative synthesis involves:

  • Nitrofunctionalization: Nitration of 1-(2-fluoroethyl)-4-methyl-1H-pyrazole using mixed acids (HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4).

  • Purification: Chromatographic isolation to achieve regioselective nitro placement at position 5 .

Patent-Based Methodologies

A related patent (WO2014012975A1) details the synthesis of 5-fluoro-1H-pyrazoles via cyclization of perfluoroolefins with hydrazines. Although developed for analogues like 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole, the methodology is adaptable to 1-(2-fluoroethyl)-4-methyl-5-nitro-1H-pyrazole by substituting perfluoro-2-methyl-2-pentene with fluorinated ethylene derivatives .

Reaction ParameterOptimal Condition
SolventDichloromethane or acetonitrile
Temperature0–30°C
Hydrazine Equivalents1.0–1.5

This method achieves cyclization within 1–5 hours, yielding >90% conversion under mild conditions .

Applications in Pharmaceutical and Agrochemical Research

Agrochemical Relevance

The nitro group’s electron-deficient nature enables radical-based reactions, a mechanism exploited in herbicide metabolites. For example, nitropyrazoles undergo reductive activation in soil, releasing bioactive species that inhibit plant acetolactate synthase (ALS) .

ParameterRequirement
Temperature2–8°C (refrigerated)
Light ExposureProtect from UV
Shelf Life24 months (unopened)

Future Research Directions

  • Pharmacokinetic Studies: Investigate oral bioavailability and cytochrome P450 interactions.

  • Synthetic Optimization: Develop catalytic nitration methods to reduce waste.

  • Crop Protection Formulations: Explore synergies with sulfonylurea herbicides.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator